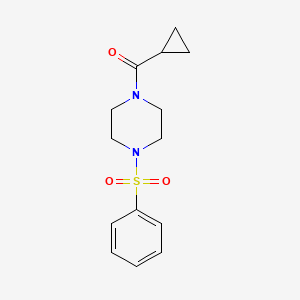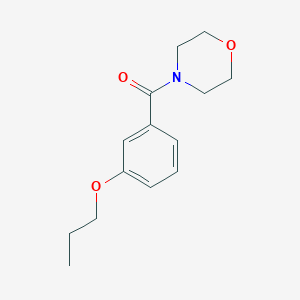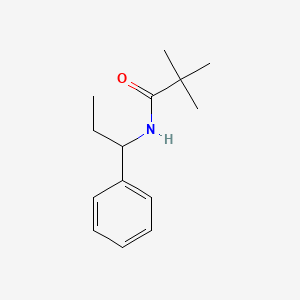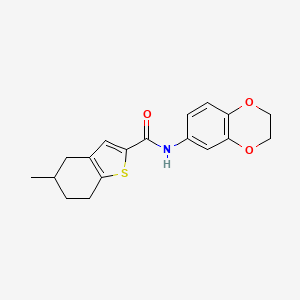
1-(cyclopropylcarbonyl)-4-(phenylsulfonyl)piperazine
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives, including compounds related to 1-(cyclopropylcarbonyl)-4-(phenylsulfonyl)piperazine, often involves multi-component reactions or nucleophilic substitution reactions. Techniques vary, including the use of ionic catalysts in solvent-free conditions for the synthesis of phthalazine derivatives, indicating a broader utility for piperazine synthesis under green chemistry protocols (Shirini, Ghauri Koodehi, & Goli-Jolodar, 2017). Another method includes the reductive amination process utilizing sodium triacetoxyborohydride, which has been applied to synthesize various piperazine derivatives with potential biological activities (Mallikarjuna, Padmashali, & Sandeep, 2014).
Molecular Structure Analysis
The molecular structure of compounds within the piperazine category, such as this compound, has been explored through techniques like X-ray crystallography. These studies reveal that the piperazine ring generally adopts a chair conformation, and the geometry around sulfur atoms is often distorted tetrahedral. Detailed crystallographic analysis provides insights into the spatial arrangement and potential intermolecular interactions, contributing to the understanding of their chemical behavior and reactivity (Berredjem, Bouasla, Aouf, & Barbey, 2010).
Chemical Reactions and Properties
Piperazine derivatives are involved in a variety of chemical reactions, highlighting their versatility. For example, they participate in nucleophilic substitution reactions to introduce different sulfonyl groups. This versatility allows for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and material science. The ability to undergo such diverse chemical transformations underlines the importance of piperazine derivatives in synthetic organic chemistry (Girisha, Naveen, Vinaya, Sridhar, Prasad, & Rangappa, 2008).
Direcciones Futuras
The future directions for “1-(cyclopropylcarbonyl)-4-(phenylsulfonyl)piperazine” could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Piperazine-based compounds are gaining prominence in research due to their presence in many marketed drugs , suggesting potential for further exploration in the realm of medicinal chemistry.
Propiedades
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-cyclopropylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c17-14(12-6-7-12)15-8-10-16(11-9-15)20(18,19)13-4-2-1-3-5-13/h1-5,12H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZXEXXPPRJTHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4432637.png)



![(3,5-dimethyl-1H-pyrazol-4-yl){[(isopropylthio)acetyl]amino}acetic acid](/img/structure/B4432670.png)
![2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4432678.png)


